Tolnidamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolnidamine can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzyl chloride with indazole-3-carboxylic acid under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tolnidamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Tolnidamine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying indazole derivatives.
Biology: Investigated for its effects on cellular metabolism and energy production.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit glycolysis in cancer cells. .
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Mechanism of Action
Tolnidamine exerts its effects primarily by inhibiting glycolysis in cells. It targets mitochondrially-bound hexokinase, an enzyme crucial for the first step of glycolysis. By inhibiting hexokinase, this compound disrupts energy production in cells, leading to decreased cellular ATP levels. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .
Additionally, this compound has been shown to induce programmed cell death (apoptosis) by affecting mitochondrial function. This includes mitochondrial membrane depolarization, release of cytochrome C, and activation of apoptotic pathways .
Comparison with Similar Compounds
Lonidamine: Also inhibits glycolysis and is studied for its anticancer properties
Gamendazole: A derivative of lonidamine, investigated as a male contraceptive.
Tolnidamine’s uniqueness lies in its specific molecular structure, which allows it to target both cancer cells and spermatogenic cells effectively .
Biological Activity
Tolnidamine is a compound that has garnered attention for its biological activities, particularly in the realm of male contraception and its effects on reproductive biology. This article delves into the mechanisms of action, biological effects, and relevant case studies regarding this compound's efficacy and applications.
This compound primarily exerts its biological effects through its interaction with Sertoli cells and germ cells within the seminiferous epithelium. The compound's antispermatogenic activity is significant, as it disrupts normal spermatogenesis, leading to reduced fertility in male subjects. The following mechanisms have been identified:
- Inhibition of Germ Cell Development : this compound induces apoptosis in germ cells, leading to decreased sperm production. This effect is mediated through the disruption of mitochondrial function, which is crucial for energy metabolism in these cells .
- Impact on Sertoli Cells : Sertoli cells play a vital role in supporting germ cell development. This compound affects these cells by altering their cytoskeletal structure, which can lead to further impairment in sperm maturation and release .
Biological Effects
The biological activities of this compound extend beyond contraceptive applications. Research has indicated several other potential effects:
- Antitumor Activity : Similar to other compounds like lonidamine, this compound may exhibit anticancer properties by inducing mitochondrial dysfunction in tumor cells. This results in reduced ATP production and increased apoptosis .
- Metabolic Disruption : By inhibiting glycolysis and mitochondrial respiration, this compound can starve rapidly dividing cancer cells of energy, thereby inhibiting their growth .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Contraceptive Efficacy : In a controlled study involving male rats, administration of this compound resulted in a significant reduction in sperm count and motility. The infertility rate reached 100% within three weeks post-treatment, demonstrating its potential as a male contraceptive agent .
- Tumor Cell Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function. In vitro studies demonstrated that treatment with this compound led to increased lactate accumulation within tumor cells, causing intracellular acidosis and cell death .
Data Table: Summary of Biological Activities
Properties
CAS No. |
50454-68-7 |
---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-8-12(17)7-6-11(10)9-19-14-5-3-2-4-13(14)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21) |
InChI Key |
IWKDFIXLGQOEKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
50454-68-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 283448; NSC-283448; NSC283448; Tolnidamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.